![molecular formula C19H27N7O B2577456 4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine CAS No. 2415511-89-4](/img/structure/B2577456.png)
4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine is not fully understood. However, studies have shown that it acts as an inhibitor of various ion channels and transporters in cells. It has been found to inhibit the activity of voltage-gated sodium channels, calcium channels, and chloride channels. It also inhibits the activity of transporters such as the dopamine transporter and the norepinephrine transporter.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific ion channels and transporters that it inhibits. Studies have shown that it can reduce the release of neurotransmitters such as dopamine and norepinephrine, which can have an effect on mood and behavior. It has also been found to have anti-inflammatory effects and can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine in lab experiments is its specificity for certain ion channels and transporters. This allows researchers to study the function of these channels and transporters in cells. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Another direction is to study its effects on other ion channels and transporters in cells. Additionally, it may be useful to develop more specific inhibitors of certain ion channels and transporters based on the structure of this compound.
Méthodes De Synthèse
The synthesis of 4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine involves the reaction of 5-ethyl-2-aminopyrimidine with 1-bromo-3-chloropropane and potassium carbonate in dimethylformamide. The resulting compound is then reacted with 6-methyl-2-chloropyrimidine and morpholine in the presence of potassium carbonate and dimethylformamide. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine has potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. It has also been used as a probe for studying the function of ion channels and transporters in cells.
Propriétés
IUPAC Name |
4-[4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O/c1-3-16-13-20-18(21-14-16)25-6-4-24(5-7-25)17-12-15(2)22-19(23-17)26-8-10-27-11-9-26/h12-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHLYBVBNBXWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-2,4-dihydro-1H-quinoxalin-2-yl]acetamide](/img/structure/B2577373.png)

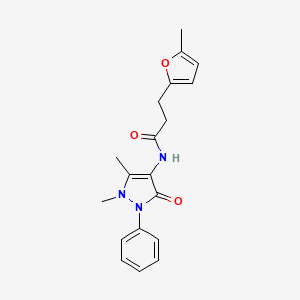
![4-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2577380.png)
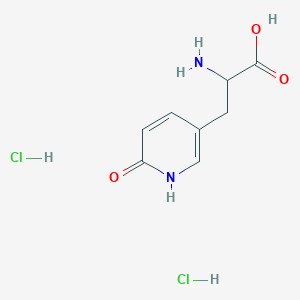
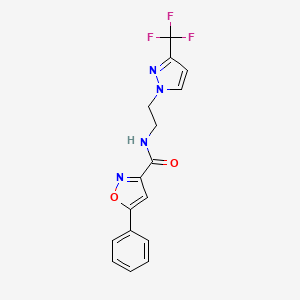
![[(3E)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 2-chloropyridine-3-carboxylate](/img/structure/B2577383.png)

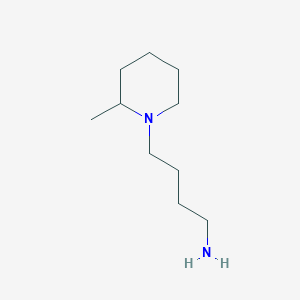
![N-[6-(ethylsulfanyl)pyridin-3-yl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2577386.png)
![(Z)-ethyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2577387.png)
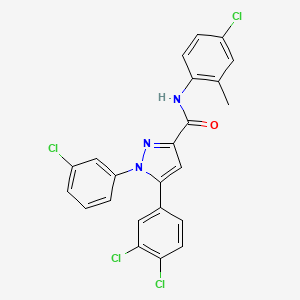
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfanylacetamide](/img/structure/B2577391.png)
![3-(3-Chloro-4-methylphenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2577392.png)